![molecular formula C24H27FN4O2 B11026006 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide](/img/structure/B11026006.png)
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an indole moiety, making it a subject of study for its pharmacological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and indole groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Indole Moiety: The indole group is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Formation of the Final Amide: The final step involves the formation of the amide bond through condensation reactions with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[4-(4-Chlorphenyl)piperazin-1-yl]-N-[2-(1H-Indol-1-yl)ethyl]-4-oxobutanamid
- 4-[4-(4-Bromphenyl)piperazin-1-yl]-N-[2-(1H-Indol-1-yl)ethyl]-4-oxobutanamid
- 4-[4-(4-Methylphenyl)piperazin-1-yl]-N-[2-(1H-Indol-1-yl)ethyl]-4-oxobutanamid
Einzigartigkeit
Das Vorhandensein der Fluorphenylgruppe in 4-[4-(4-Fluorphenyl)piperazin-1-yl]-N-[2-(1H-Indol-1-yl)ethyl]-4-oxobutanamid verleiht einzigartige elektronische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen. Dies macht es von seinen chlorierten, bromierten und methylierten Analoga unterscheidbar, die unterschiedliche chemische und pharmakologische Eigenschaften aufweisen können.
Eigenschaften
Molekularformel |
C24H27FN4O2 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-indol-1-ylethyl)-4-oxobutanamide |
InChI |
InChI=1S/C24H27FN4O2/c25-20-5-7-21(8-6-20)27-15-17-29(18-16-27)24(31)10-9-23(30)26-12-14-28-13-11-19-3-1-2-4-22(19)28/h1-8,11,13H,9-10,12,14-18H2,(H,26,30) |
InChI-Schlüssel |
VEGDNKGCWYHIMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NCCN3C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


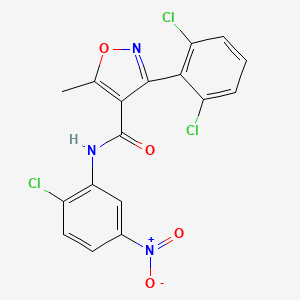
![2-(5-bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11025932.png)
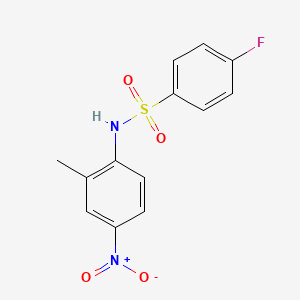
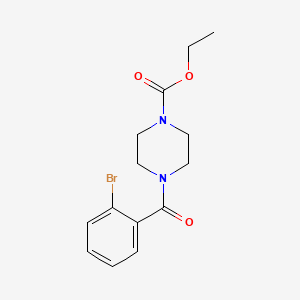
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B11025976.png)

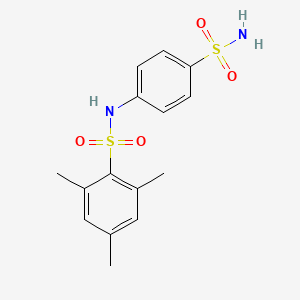
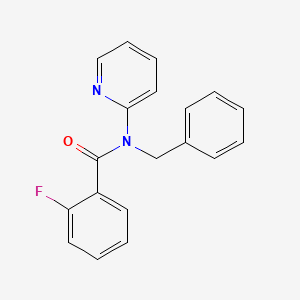
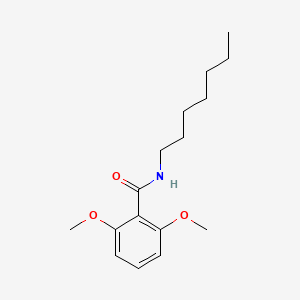
![Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)



